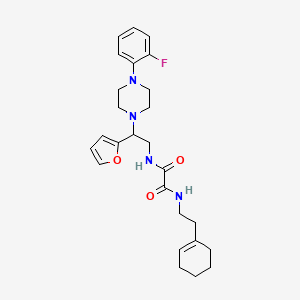
Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C14H14FNO2S and a molecular weight of 279.33 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is a 4-fluorophenyl group, an isopropyl group, and a carboxylate group .Physical And Chemical Properties Analysis
Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate has a molecular weight of 279.33 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate derivatives have been studied for their antiviral properties. Compounds structurally similar to this molecule have shown inhibitory activity against influenza A and other viruses. The presence of the indole nucleus, which is structurally related to thiophene, contributes to the compound’s ability to bind with high affinity to multiple receptors, aiding in the development of new antiviral agents .
Anti-inflammatory Applications
Derivatives of thiophene, which share a common pharmacophore with Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, have demonstrated anti-inflammatory and analgesic activities. These compounds can be compared with established medications like indomethacin and celecoxib, indicating their potential as new therapeutic agents for treating inflammation-related conditions .
Anticancer Research
Thiophene derivatives are being explored for their anticancer potential. The electron-rich nature of the thiophene ring, similar to the one found in Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, allows for the creation of compounds that can interact with various biological targets, potentially leading to new treatments for cancer .
Antimicrobial Properties
The structural framework of Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is conducive to antimicrobial activity. Indole derivatives, which are closely related, have shown a broad spectrum of antimicrobial effects, suggesting that this compound could also be used in the development of new antimicrobial agents .
Antidiabetic Effects
Research into indole and thiophene derivatives has revealed their potential in managing diabetes. By influencing various biological pathways, these compounds can contribute to the development of antidiabetic drugs, a field where Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate might find application due to its structural similarity .
Antimalarial Activity
The fight against malaria has led to the exploration of various heterocyclic compounds, including thiophene derivatives. The pharmacological activity of molecules like Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate could be harnessed to develop new antimalarial medications, leveraging their ability to interfere with the life cycle of the malaria parasite .
Eigenschaften
IUPAC Name |
propan-2-yl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-8(2)18-14(17)12-11(7-19-13(12)16)9-3-5-10(15)6-4-9/h3-8H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAPPQBCYILVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Tert-butoxycarbonyl)amino]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2933945.png)


![2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2933954.png)

![3-[(3S)-Piperidin-3-yl]-1,2,3,4-tetrahydroquinazolin-2-one hydrochloride](/img/structure/B2933956.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2933959.png)
![1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2933960.png)
![2-Chloro-N-[[3-(methanesulfonamidomethyl)phenyl]methyl]acetamide](/img/structure/B2933961.png)


![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2933964.png)